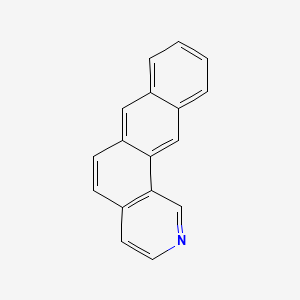
NAPHTH(2,3-h)ISOQUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NAPHTH(2,3-h)ISOQUINOLINE is a polycyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines this compound is characterized by a fused ring system that includes a naphthalene ring and an isoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NAPHTH(2,3-h)ISOQUINOLINE typically involves multicomponent reactions and cyclization processes. One efficient method for synthesizing this compound is through the base-catalyzed ring transformation of 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles. This reaction is carried out in the presence of a carbanion, generated in situ from 1-substituted-4-piperidones in dimethylformamide (DMF) and powdered potassium hydroxide (KOH), resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
NAPHTH(2,3-h)ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides)
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield naphthoquinones, while substitution reactions can produce various functionalized isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
NAPHTH(2,3-h)ISOQUINOLINE has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as therapeutic agents due to their biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: this compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.
Synthetic Chemistry: this compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of NAPHTH(2,3-h)ISOQUINOLINE involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which contributes to its anticancer activity. Additionally, it can inhibit specific enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,1-h]isoquinoline: This compound is structurally similar to NAPHTH(2,3-h)ISOQUINOLINE and shares some of its biological activities.
Benzo[c]phenanthrene: Another polycyclic aromatic compound with a fused ring system, known for its carcinogenic properties.
Isoquinoline: The parent compound of this compound, widely studied for its pharmacological activities.
Uniqueness
This compound is unique due to its specific ring fusion pattern and the presence of both naphthalene and isoquinoline moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
25082-33-1 |
|---|---|
Molekularformel |
C17H11N |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
naphtho[2,3-h]isoquinoline |
InChI |
InChI=1S/C17H11N/c1-2-4-14-10-16-15(9-13(14)3-1)6-5-12-7-8-18-11-17(12)16/h1-11H |
InChI-Schlüssel |
ATALFKCHFKJEIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
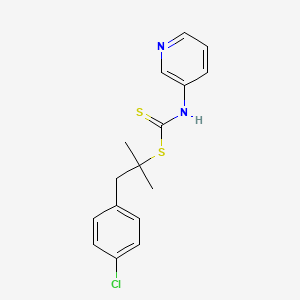
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
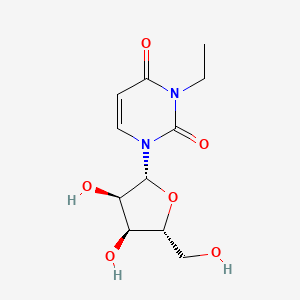
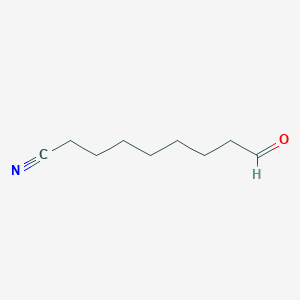
![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
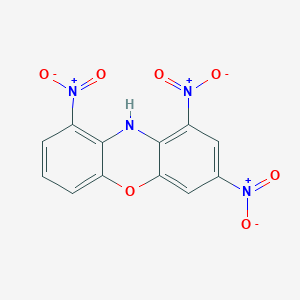
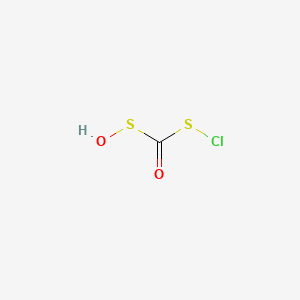
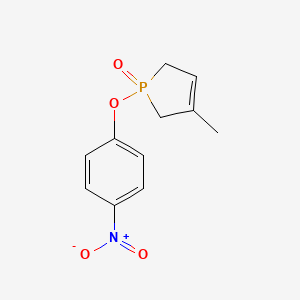
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
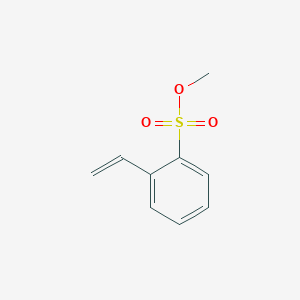
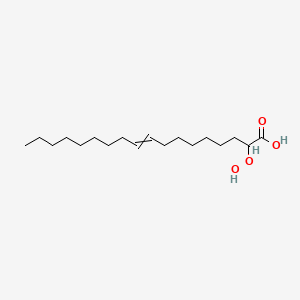
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
